molecular formula C11H22N2O2 B045294 Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate CAS No. 194032-42-3

Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate

Cat. No. B045294
M. Wt: 214.3 g/mol
InChI Key: SVMXIQUBNSPVCB-UHFFFAOYSA-N
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Description

Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate is a chemical compound involved in various synthetic and medicinal chemistry applications. Its significance lies in its structural and functional properties, which make it a versatile intermediate in organic synthesis, including the development of pharmaceutical agents and materials science.

Synthesis Analysis

The synthesis of similar compounds, such as (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, involves intramolecular cyclization techniques starting from commercially available aminopropan-1-ol, demonstrating the compound's accessibility for multikilogram production. This process highlights the efficiency and practicality of synthesizing diazepane derivatives (N. Gomi, Akiyasu Kouketsu, T. Ohgiya, K. Shibuya, 2012).

Molecular Structure Analysis

The molecular structure of tert-butyl 5-methyl-1,4-diazepane-1-carboxylate and its derivatives has been elucidated through techniques such as 1H NMR spectroscopy and X-ray diffraction analysis. These studies provide detailed insights into the compound's bicyclooctane structure, including lactone and piperidine groups (T. Moriguchi, Suvratha Krishnamurthy, T. Arai, Taisuke Matsumoto, K. Araki, A. Tsuge, N. Nishino, 2014).

Chemical Reactions and Properties

Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including esterification and coupling with aldehydes, showcasing its reactivity and potential for further chemical modifications. These properties are crucial for its application in synthesizing more complex molecules (Michael E. Furrow, A. Myers, 2004).

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Maltsev et al. (2021) synthesized novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives, highlighting a methodology that could potentially involve tert-butyl 5-methyl-1,4-diazepane-1-carboxylate in the synthesis process. These compounds were evaluated for their anxiolytic and analgesic properties, indicating the utility of such structures in developing new therapeutic agents. The chemical structures were clarified using 1H Nuclear Magnetic Resonance Spectroscopy (1H-NMR), and their biological activities were assessed through various animal models, demonstrating significant analgesic and anxiolytic potentials for certain derivatives (Maltsev et al., 2021).

Mechanistic Studies and Receptor Interactions

Research on compounds related to tert-butyl 5-methyl-1,4-diazepane-1-carboxylate often focuses on their interaction with various receptors, elucidating their mechanism of action. For instance, studies on beta-carbolines and related structures have investigated their antagonistic effects on benzodiazepine receptors, which could provide insights into the design of receptor-specific drugs and the understanding of receptor-ligand interactions. These studies contribute to the broader field of neuropharmacology and offer a foundation for developing novel therapeutic agents targeting specific neurological pathways (Shannon et al., 1984).

Toxicological Studies

The exploration of tert-butyl 5-methyl-1,4-diazepane-1-carboxylate's analogs extends into toxicological assessments, where their safety profile and potential toxic effects are evaluated. Studies such as those by Mizutani et al. (1983) on the pulmonary toxicity of related alkylphenols in mice provide crucial data on the safety aspects of these compounds. Understanding the toxicological impact of these substances is essential for their development into safe and effective therapeutic agents (Mizutani et al., 1983).

Safety And Hazards

Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate is classified under GHS07. The hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl 5-methyl-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-9-5-7-13(8-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMXIQUBNSPVCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622617
Record name tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate

CAS RN

194032-42-3
Record name tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 5-methyl-1,4-diazepane-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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